N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899944-97-9
VCID: VC4529042
InChI: InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(11-14(16)21)23-18(25)12-29-19-20(26)24(10-9-22-19)15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25)
SMILES: COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)Cl
Molecular Formula: C20H18ClN3O4S
Molecular Weight: 431.89

N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

CAS No.: 899944-97-9

Cat. No.: VC4529042

Molecular Formula: C20H18ClN3O4S

Molecular Weight: 431.89

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide - 899944-97-9

Specification

CAS No. 899944-97-9
Molecular Formula C20H18ClN3O4S
Molecular Weight 431.89
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(11-14(16)21)23-18(25)12-29-19-20(26)24(10-9-22-19)15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25)
Standard InChI Key NAKCHMXKNFJMKI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)Cl

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with similar structures often involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For example, the synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide requires careful control of reaction conditions such as temperature, time, and reactant ratios to optimize yield and purity.

Characterization Techniques

Characterization of organic compounds typically involves spectroscopic techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed insights into the physical and chemical properties of the compounds .

Potential Applications

Compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may have potential applications in pharmaceuticals, particularly in areas such as anti-inflammatory or antimicrobial activities. For instance, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has shown promise as a 5-lipoxygenase (5-LOX) inhibitor .

Data Tables for Similar Compounds

Given the lack of specific data on N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, the following table provides information on a related compound:

CompoundMolecular FormulaMolecular WeightPotential Applications
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamideC24H20N4O6Not specifiedPotential biological activity
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory (5-LOX inhibitor)
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamideC19H21ClN2O4376.8Potential pharmaceutical applications

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